1-benzyl-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
1-benzyl-N-(2-cyanophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-13-16-9-4-5-11-18(16)22-19(24)17-10-6-12-23(20(17)25)14-15-7-2-1-3-8-15/h1-12H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQWYPLPIFTYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its versatility in pharmacological applications. The molecular formula is , and it exhibits a molecular weight of approximately 330.38 g/mol. The structural components include:
- Dihydropyridine ring : Central to its reactivity.
- Benzyl group : Enhances lipophilicity and potential interactions with biological targets.
- Cyanophenyl moiety : Imparts unique electronic properties that may influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Key methods reported in literature involve the use of appropriate precursors and reaction conditions to achieve high yields and purity .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines, including:
- Breast cancer
- Colon cancer
- Prostate cancer
In vitro assays indicate that the compound exhibits significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents. For instance, one study reported an IC50 value of approximately 10 µM against HT29 colon cancer cells .
The proposed mechanisms underlying the anticancer effects include:
- Inhibition of cell proliferation : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell cycle arrest : It has been shown to halt the cell cycle at the G1/S phase, preventing further division .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Screening results indicate effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Fungi : Including Candida albicans.
The minimum inhibitory concentration (MIC) values were found to be notably lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant strains .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To assess the antiproliferative effects on human cancer cell lines.
- Findings : Significant reduction in cell viability was observed in treated groups compared to controls, with detailed analysis showing increased apoptosis markers.
-
Antimicrobial Efficacy Study :
- Objective : To determine the antimicrobial spectrum of the compound.
- Findings : The compound exhibited potent activity against both bacterial and fungal strains, outperforming several standard antibiotics in certain tests.
Data Summary
Q & A
Q. What are the recommended synthetic routes for 1-benzyl-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized for higher yield?
Answer: The synthesis typically involves multi-step reactions:
- Pyridine Ring Formation : Start with a pyridine precursor (e.g., 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) and introduce the 2-cyanophenyl group via amide coupling. Use coupling reagents like TBTU and DIPEA in anhydrous DMF at 0°C, followed by room-temperature stirring for 12 hours .
- Optimization : Key factors include maintaining anhydrous conditions, controlled temperature during reagent addition, and stoichiometric precision. Purification via flash chromatography (ethyl acetate/petroleum ether) improves yield (e.g., 71% reported for analogous compounds) .
- Scale-Up : Consider continuous flow reactors or automated platforms for reproducibility, as suggested for similar dihydropyridine derivatives .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
Answer:
- NMR Spectroscopy : Compare and NMR data with reference spectra. For example, the benzyl group’s protons appear at δ 5.31 (s, 2H), while the pyridine ring protons resonate at δ 8.42–8.36 (m, 2H) .
- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight ([M+H] expected at m/z ~374.4).
- X-Ray Crystallography : Resolve crystal structures to validate bond lengths and angles, as demonstrated for related N-(3-bromo-2-methylphenyl) analogs .
Advanced Research Questions
Q. What strategies are effective in analyzing the biological activity of this compound, particularly in modulating enzyme or receptor interactions?
Answer:
- In Vitro Assays : Screen for activity against targets like the endocannabinoid system using competitive binding assays (e.g., CB1/CB2 receptor displacement) .
- Molecular Docking : Model interactions using software like AutoDock Vina. The cyanophenyl group may act as an electrophile, while the benzyl moiety could enhance hydrophobic binding .
- Mutagenesis Studies : Identify critical residues in target proteins by comparing binding affinities with mutant vs. wild-type receptors .
Q. How do structural modifications at the benzyl or cyanophenyl groups influence the compound’s physicochemical properties and pharmacological activity?
Answer:
- Substituent Effects :
- Benzyl Group : Replacing benzyl with fluorobenzyl (e.g., 4-fluorobenzyl) increases lipophilicity (logP ↑0.5), enhancing blood-brain barrier permeability .
- Cyanophenyl Group : Introducing electron-withdrawing groups (e.g., bromine) at the phenyl ring improves metabolic stability but may reduce solubility .
- SAR Studies : Systematic variation of substituents followed by in vitro testing (e.g., IC measurements) reveals optimal groups for target engagement. For example, bulkier substituents on the benzyl group reduce off-target effects in kinase assays .
Q. How can researchers resolve contradictions in reported biological data for this compound across different experimental models?
Answer:
- Model-Specific Factors : Assess cell line variability (e.g., HEK293 vs. CHO cells) by repeating assays under standardized conditions (pH, serum concentration).
- Metabolic Stability : Test compound stability in liver microsomes; discrepancies may arise from differential CYP450 metabolism .
- Data Normalization : Use internal controls (e.g., β-galactosidase assays) to correct for batch effects, as highlighted in studies on analogous dihydropyridines .
Q. What computational methods are recommended for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
Answer:
- QSAR Models : Utilize tools like SwissADME to predict logP (2.8), topological polar surface area (86 Å), and gastrointestinal absorption (~75%) .
- CYP450 Inhibition : Simulate interactions using Schrödinger’s BioLuminate. The cyanophenyl group may inhibit CYP2D6 due to π-π stacking with heme iron .
- Toxicity Prediction : Apply Derek Nexus to flag potential hepatotoxicity risks from reactive metabolites (e.g., epoxide formation) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or inflammation) .
- Chemical Proteomics : Use affinity chromatography with a biotinylated derivative to pull down interacting proteins, followed by LC-MS/MS identification .
- In Vivo Imaging : Track distribution in zebrafish models via fluorescent tagging (e.g., BODIPY conjugation) to correlate localization with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
